2-chloro-N-(2,3-dimethylphenyl)propanamide
Overview
Description
2-chloro-N-(2,3-dimethylphenyl)propanamide: is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,3-dimethylphenyl)propanamide typically involves the reaction of 2,3-dimethylaniline with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-chloro-N-(2,3-dimethylphenyl)propanamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield a corresponding amide.
Reduction Reactions: Reduction of the amide group would yield the corresponding amine.
Scientific Research Applications
2-chloro-N-(2,3-dimethylphenyl)propanamide is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of protein structures and functions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmacological Studies: The compound is investigated for its potential biological activities and interactions with various molecular targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dimethylphenyl)propanamide involves its interaction with specific molecular targets, although detailed pathways are not extensively documented. The compound’s effects are likely mediated through its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function .
Comparison with Similar Compounds
- 2-chloro-N-(2-methylphenyl)propanamide
- 2-chloro-N-(3-methylphenyl)propanamide
- 2-chloro-N-(4-methylphenyl)propanamide
Comparison: 2-chloro-N-(2,3-dimethylphenyl)propanamide is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substitution patterns .
Properties
IUPAC Name |
2-chloro-N-(2,3-dimethylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-5-4-6-10(8(7)2)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCIFFJGMDXANG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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